N-(12-OXAZOL-3-YL)-4-PHENYLBUTANAMIDE
Description
N-(12-OXAZOL-3-YL)-4-PHENYLBUTANAMIDE is a synthetic amide derivative characterized by a butanamide backbone substituted with a phenyl group at the 4-position and a 12-oxazol-3-yl moiety. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, may confer unique electronic and steric properties, influencing binding affinity or metabolic stability compared to similar compounds .
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-13(14-12-9-10-17-15-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAORXXHAIOQCGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(12-OXAZOL-3-YL)-4-PHENYLBUTANAMIDE typically involves the reaction of an oxazole derivative with a phenylbutanamide precursor. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(12-OXAZOL-3-YL)-4-PHENYLBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
Chemistry: N-(12-OXAZOL-3-YL)-4-PHENYLBUTANAMIDE is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases like cancer and infections.
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of N-(12-OXAZOL-3-YL)-4-PHENYLBUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and phenyl group play crucial roles in binding to these targets, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Hydroxamic Acid Derivatives ()
Compounds such as N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine derivatives (e.g., compounds 4 and 5) and N-(4-chlorophenyl) hydroxamic acids (e.g., compounds 6–10) share amide functionalities but differ in key structural aspects:
- Functional Groups : The target compound features an oxazole ring, whereas hydroxamic acids in include hydroxylamine (-NHOH) groups. This difference impacts reactivity; hydroxamic acids are potent metal chelators and antioxidants, as evidenced by their use in DPPH radical scavenging assays .
- Substituents: The phenylbutanamide scaffold of the target compound contrasts with the phenylpropanamide or cycloalkyl chains in . Increased chain length (butanamide vs.
Pharmaceutical Intermediate: N-[(4-METHOXYMETHYL)-4-PIPERIDINYL]-N-PHENYLPROPANAMIDE ()
This compound, a propanamide derivative with a piperidinyl group and methoxymethyl substituent, shares the following with the target compound:
- Amide Core : Both compounds utilize an amide backbone, a common feature in pharmaceuticals due to metabolic stability.
- Aromatic Substitution : The phenyl group in both compounds may facilitate π-π interactions in target binding.
- Key Differences :
- Chain Length : The target’s butanamide vs. propanamide chain may alter pharmacokinetics (e.g., half-life).
- Substituent Chemistry : The oxazole ring (electron-deficient) vs. methoxymethyl-piperidine (electron-rich) could lead to divergent biological targets. Piperidine derivatives often target neurological receptors, whereas oxazoles are prevalent in anticancer agents .
Data Table: Structural and Functional Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
